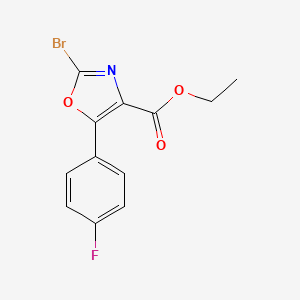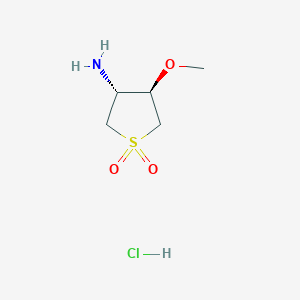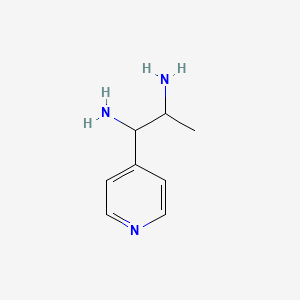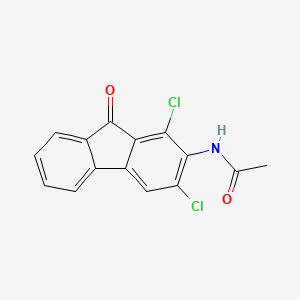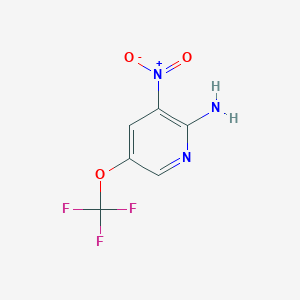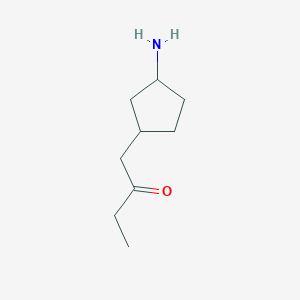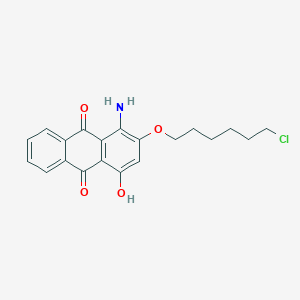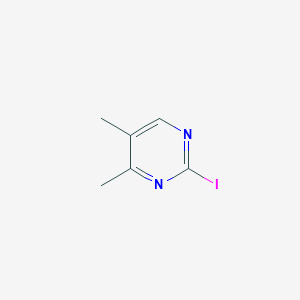
2-Iodo-4,5-dimethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-4,5-dimethylpyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This particular compound is distinguished by the presence of iodine at the 2-position and methyl groups at the 4 and 5 positions on the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4,5-dimethylpyrimidine typically involves the iodination of 4,5-dimethylpyrimidine. One common method is the reaction of 4,5-dimethylpyrimidine with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using optimized conditions to maximize yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to achieve high efficiency and scalability.
化学反应分析
Types of Reactions: 2-Iodo-4,5-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cross-Coupling Reactions: Reagents include palladium catalysts, boronic acids, and organozinc reagents. Reactions are conducted under inert atmosphere conditions, often using solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and amines.
Cross-Coupling Products: Products include various biaryl compounds and other complex organic molecules.
科学研究应用
2-Iodo-4,5-dimethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research into its derivatives has shown promise in the development of antiviral, anticancer, and antimicrobial agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 2-Iodo-4,5-dimethylpyrimidine and its derivatives largely depends on the specific application and target. In medicinal chemistry, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, while others may act as receptor agonists or antagonists, modulating cellular signaling pathways.
相似化合物的比较
2-Iodo-4,6-dimethylpyrimidine: Similar in structure but with methyl groups at the 4 and 6 positions.
4,5-Dimethylpyrimidine: Lacks the iodine substituent, resulting in different reactivity and applications.
2-Chloro-4,5-dimethylpyrimidine: Chlorine substituent instead of iodine, leading to variations in chemical behavior and reactivity.
Uniqueness: 2-Iodo-4,5-dimethylpyrimidine is unique due to the presence of the iodine atom, which imparts distinct reactivity and enables specific types of chemical transformations that are not possible with other halogenated pyrimidines. Its ability to undergo cross-coupling reactions with high efficiency makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C6H7IN2 |
|---|---|
分子量 |
234.04 g/mol |
IUPAC 名称 |
2-iodo-4,5-dimethylpyrimidine |
InChI |
InChI=1S/C6H7IN2/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3 |
InChI 键 |
IHXITKKGYHRYFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


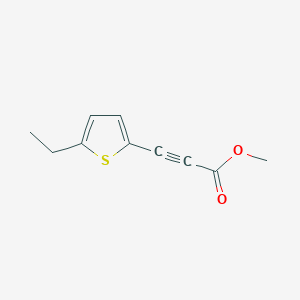
![2-Methyl-N-[(3-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13148596.png)
